3-(2-Oxo-acetyl)-benzonitrile chemical properties and structure
3-(2-Oxo-acetyl)-benzonitrile chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and plausible synthesis of 3-(2-Oxo-acetyl)-benzonitrile. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information for laboratory use and further research.
Chemical Structure and Properties
3-(2-Oxo-acetyl)-benzonitrile, with the CAS number 105802-54-8, is an aromatic compound featuring both a nitrile and a glyoxal (a 1,2-dicarbonyl) functional group.[1] This unique combination of reactive moieties makes it a potentially valuable building block in organic synthesis.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 105802-54-8 | [1] |
| Molecular Formula | C₉H₅NO₂ | [2] |
| Molecular Weight | 159.14 g/mol | [1] |
| IUPAC Name | 3-(2-oxoacetyl)benzonitrile | [2] |
| InChI | InChI=1S/C9H5NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,6H | [2] |
| InChIKey | MIDYVQQFZPPTDV-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)C=O)C#N | [2] |
Table 2: Predicted Physical Properties
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |
Spectroscopic and Analytical Data
While experimental spectra for 3-(2-Oxo-acetyl)-benzonitrile are not widely published, the following section details the expected spectroscopic characteristics based on its structure and provides experimental data for its likely precursor, 3-acetylbenzonitrile, for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR of 3-(2-Oxo-acetyl)-benzonitrile:
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Aromatic Protons: Multiple signals in the aromatic region (approx. 7.5-8.5 ppm).
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Aldehydic Proton: A singlet in the downfield region (approx. 9-10 ppm).
Expected ¹³C NMR of 3-(2-Oxo-acetyl)-benzonitrile:
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Nitrile Carbon: A signal around 118 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (approx. 129-140 ppm).
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Carbonyl Carbons: Two signals in the downfield region corresponding to the ketone and aldehyde carbonyls (approx. 180-200 ppm).
Reference ¹H and ¹³C NMR data for 3-methylbenzonitrile (a related compound):
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¹H NMR (400 MHz, CDCl₃, ppm): δ 2.53 (s, 3H), 7.27 (t, J = 8.0Hz, 1H), 7.31 (t, J = 8.0Hz, 1H), 7.48 (t, J = 8.0Hz, 1H), 7.57 (t, J = 8.0Hz, 1H).
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¹³C NMR (100 MHz, CDCl₃, ppm): δ 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6.
Infrared (IR) Spectroscopy
Expected IR of 3-(2-Oxo-acetyl)-benzonitrile:
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Nitrile (C≡N) stretch: A sharp absorption band around 2230 cm⁻¹.
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Carbonyl (C=O) stretches: Two distinct absorption bands in the region of 1680-1720 cm⁻¹ for the ketone and aldehyde.
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Aromatic C-H stretch: Above 3000 cm⁻¹.
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Aldehydic C-H stretch: Two weak bands around 2720 and 2820 cm⁻¹.
Reference IR data for 3-Acetylbenzonitrile:
-
A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[3]
Mass Spectrometry (MS)
Expected MS of 3-(2-Oxo-acetyl)-benzonitrile:
-
Molecular Ion (M⁺): A peak at m/z = 159.0320, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect to see fragments corresponding to the loss of CO (m/z = 131) and the cyano group (m/z = 133).
Reference MS data for 3-Acetylbenzonitrile:
-
The NIST Mass Spectrometry Data Center provides a mass spectrum for 3-acetylbenzonitrile, showing a molecular ion peak at m/z = 145.[3]
Experimental Protocols
Plausible Synthesis of 3-(2-Oxo-acetyl)-benzonitrile
A plausible method for the synthesis of 3-(2-Oxo-acetyl)-benzonitrile is the oxidation of 3-acetylbenzonitrile, based on the established synthesis of its isomer, 4-(2-oxoacetyl)-benzonitrile.
Reaction Scheme:
Caption: Plausible synthesis workflow for 3-(2-Oxo-acetyl)-benzonitrile.
Detailed Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.1 equivalents) to a mixture of dioxane and water (e.g., 10:1 v/v).
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Dissolution: Stir the mixture at approximately 50°C until the selenium dioxide has completely dissolved.
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Addition of Starting Material: Add 3-acetylbenzonitrile (1 equivalent) to the reaction mixture.
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Reaction: Heat the mixture to 90°C and maintain this temperature with stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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Upon completion, filter the warm solution to remove any solid byproducts.
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Remove the solvent from the filtrate under reduced pressure.
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Dissolve the resulting residue in dichloromethane and wash with water.
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Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude 3-(2-Oxo-acetyl)-benzonitrile can be further purified by column chromatography on silica gel.
Reactivity and Potential Applications
3-(2-Oxo-acetyl)-benzonitrile is an aryl glyoxal, a class of compounds known for their versatile reactivity due to the presence of two adjacent carbonyl groups.[4][5] The electron-withdrawing nature of the ketone group enhances the reactivity of the adjacent aldehyde.[4] This bifunctional nature makes it a valuable intermediate in the synthesis of various heterocyclic compounds.[1][4][5]
Potential applications include:
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Heterocyclic Synthesis: Aryl glyoxals are key building blocks in multicomponent reactions for the synthesis of furans, pyrans, and other oxygen-containing heterocycles.[4][5]
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Chemical Biology: The dicarbonyl moiety can react with arginine residues in proteins, suggesting its potential use as a chemical probe for protein labeling and cross-linking.[2]
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Medicinal Chemistry: The structural motifs present in 3-(2-Oxo-acetyl)-benzonitrile are found in various bioactive molecules, making it an interesting starting point for the development of new therapeutic agents.
Safety and Handling
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General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactivity Hazards: As an aldehyde, it may be susceptible to oxidation.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional chemical expertise. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(2-Oxo-acetyl)-benzonitrile | 105802-54-8 | Benchchem [benchchem.com]
- 3. 3-Acetylbenzonitrile [webbook.nist.gov]
- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
